An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzoic Acid-d2
An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzoic Acid-d2
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Nitrobenzoic acid-d2, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Chemical Properties
4-Nitrobenzoic acid-d2 is the deuterated analogue of 4-Nitrobenzoic acid, a nitroaromatic compound utilized in the synthesis of various active pharmaceutical ingredients. The incorporation of deuterium (B1214612) isotopes can be a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.
Table 1: Physical and Chemical Properties of 4-Nitrobenzoic Acid-d2
| Property | Value |
| Chemical Name | Benzoic-2,6-d2 acid, 4-nitro- |
| CAS Number | 117868-95-8 |
| Molecular Formula | C₇H₃D₂NO₄ |
| Molecular Weight | 169.13 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity (by HPLC) | ≥99%[1] |
| Isotopic Enrichment | ≥99.3%[1] |
Table 2: Physical and Chemical Properties of 4-Nitrobenzoic Acid (Non-deuterated)
Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts.
| Property | Value |
| Melting Point | 237-242 °C[2][3][4] |
| Boiling Point | Sublimes[5] |
| Density | 1.61 g/cm³[2][3] |
| pKa (in water) | 3.41[5] |
| Solubility | |
| Water | <0.1 g/100 mL at 26 °C[5] |
| Methanol | Soluble |
| Ethanol (B145695) | Soluble[6] |
| Acetone | Soluble[6] |
| Chloroform | Soluble[6] |
| Ether | Soluble[6] |
| Benzene | Slightly soluble[6] |
| Carbon Disulfide | Slightly soluble[6] |
| Petroleum Ether | Insoluble[6] |
Spectral Data
-
¹H NMR: The proton NMR spectrum of 4-Nitrobenzoic acid-d2 is expected to be simplified compared to its non-deuterated analog due to the substitution of the two protons at the 2 and 6 positions with deuterium. The spectrum would primarily show the signals for the protons at the 3 and 5 positions of the aromatic ring.
-
¹³C NMR: The carbon-13 NMR spectrum is expected to show signals for the seven carbon atoms in the molecule. The signals for the deuterated carbons (C2 and C6) may show a characteristic triplet splitting due to coupling with deuterium.
-
Infrared (IR): The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the deuterated compound (169.13 g/mol ).
Experimental Protocols
Synthesis of 4-Nitrobenzoic Acid
A common method for the synthesis of 4-Nitrobenzoic acid is the oxidation of 4-nitrotoluene. The following is a generalized protocol based on established methods.[5][7][8][9][10]
Materials:
-
4-nitrotoluene
-
Sodium dichromate
-
Concentrated sulfuric acid
-
Water
-
5% Sodium hydroxide (B78521) solution
-
Dilute sulfuric acid
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine 4-nitrotoluene, sodium dichromate, and water.
-
While stirring, slowly add concentrated sulfuric acid. The addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, gently heat the mixture to boiling for approximately 30 minutes.
-
Cool the reaction mixture and add water.
-
Filter the crude product and wash it with water.
-
To remove chromium salts, warm the crude product with a dilute sulfuric acid solution and filter again after cooling.
-
Dissolve the product in a 5% sodium hydroxide solution and filter to remove any remaining impurities.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the 4-Nitrobenzoic acid.
-
Filter the purified product, wash thoroughly with water, and dry.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[11][12][13][14]
Materials:
-
Crude 4-Nitrobenzoic acid
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 4-Nitrobenzoic acid in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for assessing the purity of 4-Nitrobenzoic acid.[15][16][17][18]
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[16]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analyte is in its protonated form.[15] A common starting point is a 50:50 (v/v) mixture.[16]
-
Flow Rate: 1.0 mL/min[16]
-
Detection: UV at 230 nm[16]
-
Injection Volume: Typically 10-20 µL
Sample Preparation:
-
Prepare a stock solution of 4-Nitrobenzoic acid-d2 in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to an appropriate concentration for analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Biological Activity and Metabolism
Metabolic Pathway
In biological systems, the nitro group of 4-Nitrobenzoic acid can be reduced to an amino group, forming 4-Aminobenzoic acid.[19] This biotransformation is a key step in its metabolism. Further metabolism can lead to the cleavage of the aromatic ring.
Biological Relevance
4-Nitrobenzoic acid and its derivatives are of interest in various research areas. The parent compound has been used as an inhibitor agent for the recognition of Mycobacterium tuberculosis complex.[20] Its deuterated form, 4-Nitrobenzoic acid-d2, serves as a valuable tool in metabolic studies, allowing researchers to trace the fate of the molecule in biological systems.
Safety and Handling
4-Nitrobenzoic acid is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents, cyanides, and strong bases.[21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 4-Nitrobenzoic acid, 500 g, CAS No. 62-23-7 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 4-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
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- 7. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 8. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Preparation of 4-Nitrobenzoic Acid by Liquid Phase Catalytic Oxidation-Academax [academax.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. 4-Nitrobenzoic acid | 62-23-7 [chemicalbook.com]
